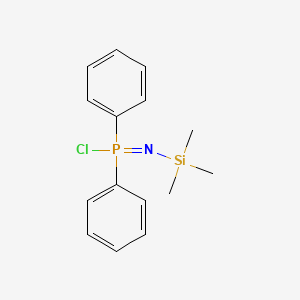
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride is a chemical compound that belongs to the class of iminophosphonamides. This compound contains a phosphorus-nitrogen double bond (P=N) and is characterized by the presence of diphenyl and trimethylsilyl groups attached to the phosphorus and nitrogen atoms, respectively. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Triethylamine or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Phosphinimidic derivatives with various functional groups
Aplicaciones Científicas De Investigación
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride involves its ability to act as a ligand, forming stable complexes with metal ions. The phosphorus-nitrogen double bond (P=N) provides a site for coordination, while the diphenyl and trimethylsilyl groups enhance its stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Iminophosphonamides: Compounds with similar P=N bonds but different substituents.
Phosphine oxides: Oxidized derivatives with P=O bonds.
Phosphinamides: Compounds with P-N single bonds.
Uniqueness
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride is unique due to its combination of diphenyl and trimethylsilyl groups, which provide both steric and electronic effects, enhancing its stability and reactivity compared to other similar compounds.
Propiedades
Número CAS |
90413-89-1 |
|---|---|
Fórmula molecular |
C15H19ClNPSi |
Peso molecular |
307.83 g/mol |
Nombre IUPAC |
chloro-diphenyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C15H19ClNPSi/c1-19(2,3)17-18(16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
Clave InChI |
SYAUVWIRGGLBLL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


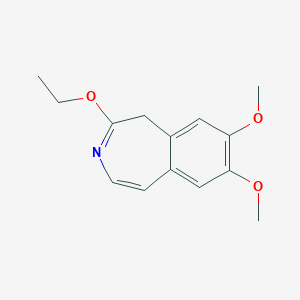
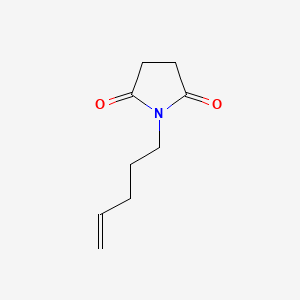

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)

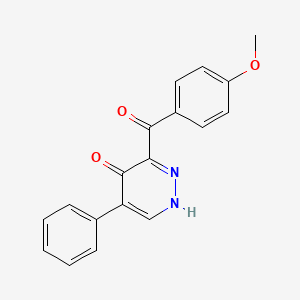
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
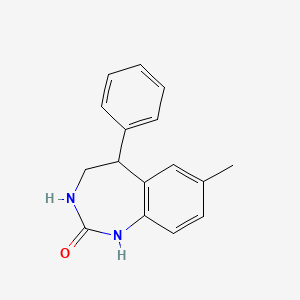


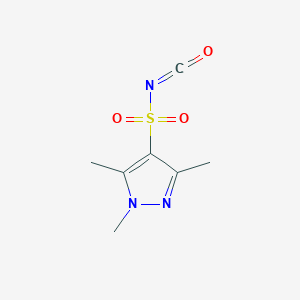
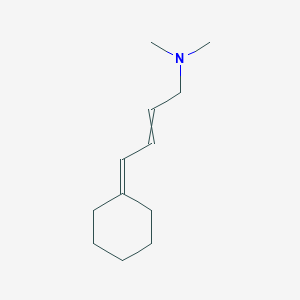

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
